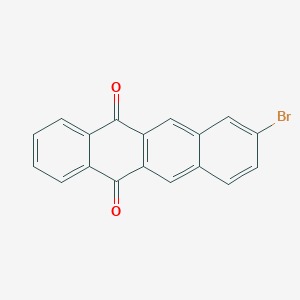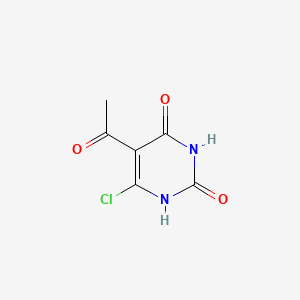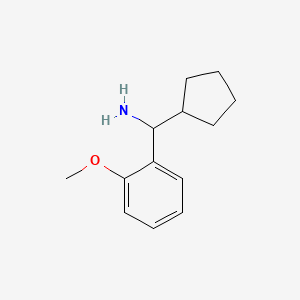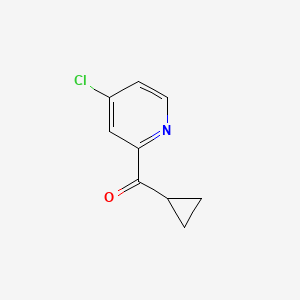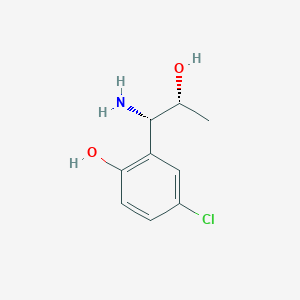
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology. The compound’s structure includes a phenol group substituted with an amino and hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenol derivative and a chiral amino alcohol.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors to carry out the synthesis on a larger scale.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing industrial-scale purification methods such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its structure, such as those involving phenolic compounds or amino alcohols.
Comparación Con Compuestos Similares
Similar Compounds
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol is unique due to its specific stereochemistry and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
Clave InChI |
KCZAICOPPILPEW-MLUIRONXSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=C(C=CC(=C1)Cl)O)N)O |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)


![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)
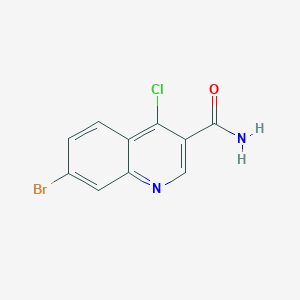
![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
